

An In-depth Technical Guide to the Fundamental Chemical Properties of Lead Orthophosphate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of lead orthophosphate. The information is curated for professionals in research, scientific, and drug development fields, with a focus on quantitative data, experimental methodologies, and logical relationships.

Core Chemical and Physical Properties

Lead(II) orthophosphate, an inorganic compound, is of significant interest in various fields, including environmental science and materials science, due to its low solubility and stability.[1] It typically appears as a white powder or colorless hexagonal crystals.[1]

Quantitative Data Summary

The fundamental physicochemical properties of lead orthophosphate are summarized in the table below for easy reference and comparison.



Property	Value	References
Chemical Formula	Pb ₃ (PO ₄) ₂	[1][2][3]
Molecular Weight	811.54 g/mol	[2][3][4]
Appearance	White powder or hexagonal, colorless crystals	[1][3]
Density	6.9 g/cm ³	[1][2]
Melting Point	1014 °C (1857 °F; 1287 K)	[1][2]
Water Solubility	0.000014 g/100 mL (practically insoluble)	[1]
Solubility Product (Ksp)	pKsp: 42.1	[2]

Crystal Structure

Lead orthophosphate can exist in different crystalline forms. The most common form, lead(II) phosphate (Pb₃(PO₄)₂), crystallizes in the hexagonal system.[1] Another relevant **lead phosphate** compound, hydroxypyromorphite [Pb₅(PO₄)₃(OH)], also has a hexagonal crystal structure and is often formed in drinking water systems treated with orthophosphate for lead corrosion control.[5][6] The crystal structure of a related compound, Pb₁₀(PO₄)₆O, has been described as a superstructure of the apatite structure, crystallizing in the trigonal system.[7]

Spectroscopic Properties Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for characterizing the phosphate groups in lead orthophosphate. The vibrations of the [PO₄]³⁻ groups give rise to characteristic bands in the IR spectrum.[8] Specifically, the P-O stretching and O-P-O bending vibrations are key identifiers. For orthophosphates, P-O symmetric stretching is typically observed in the 930-970 cm⁻¹ region, while O-P-O bending vibrations appear between 500-650 cm⁻¹.[8] In studies of **lead phosphate** glasses, IR absorptions have been noted around 520, 1025, 1700, 2225, and 3450 cm⁻¹.[9]



Raman Spectroscopy

Raman spectroscopy is another powerful technique for the identification and characterization of **lead phosphate** compounds, particularly in distinguishing between different polymorphs and assessing crystallinity.[10] For instance, in the analysis of lead pipe scales, Raman spectroscopy has been effectively used to identify various lead-bearing minerals, including **lead phosphates**.[10]

Experimental Protocols Synthesis of Lead Orthophosphate Nanoparticles

A common method for synthesizing lead orthophosphate, particularly in the form of nanoparticles for research purposes, involves chemical precipitation.

Objective: To produce a stable aqueous suspension of lead orthophosphate nanoparticles.[11] [12]

Materials:

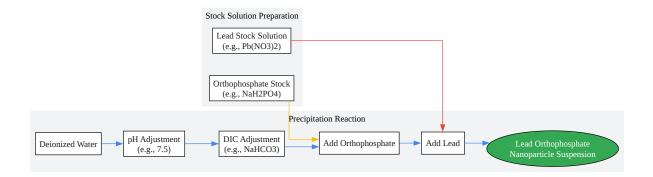
- Lead(II) nitrate (Pb(NO₃)₂) or Lead(II) chloride (PbCl₂) stock solution[5]
- Sodium orthophosphate monohydrate (NaH₂PO₄·H₂O) stock solution[11]
- Sodium bicarbonate (NaHCO₃) for dissolved inorganic carbon (DIC) adjustment[5]
- Nitric acid (HNO₃) and Sodium hydroxide (NaOH) for pH adjustment[5]
- Deionized (DI) water[11]

Procedure:

- Prepare a primary soluble lead stock solution (e.g., 1000 mg Pb/L) from Pb(NO₃)₂ or PbCl₂.
 [5]
- Prepare a primary orthophosphate stock solution (e.g., 2263 mg PO₄/L) by dissolving NaH₂PO₄·H₂O in DI water.[11]



- In a reaction vessel, add DI water and adjust the pH to a desired level (e.g., 7.5) using HNO₃
 and NaOH.[11]
- Add NaHCO₃ to achieve the target dissolved inorganic carbon (DIC) concentration (e.g., 7 mg C/L).[11]
- Add the primary orthophosphate stock solution to achieve the desired soluble orthophosphate concentration (e.g., 4.4 mg PO₄/L).[11]
- Finally, add the primary soluble lead stock solution to reach the target total lead concentration (e.g., 5 mg/L) while stirring.[11]
- The resulting suspension contains lead orthophosphate nanoparticles.



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Synthesis of Lead Orthophosphate Nanoparticles.

Characterization by X-Ray Diffraction (XRD)

XRD is a fundamental technique for identifying the crystalline phases of lead orthophosphate.







Objective: To determine the crystal structure and identify the mineral phases of a solid lead orthophosphate sample.[6]

Instrumentation:

X-ray diffractometer with, for example, CuKα radiation.[6]

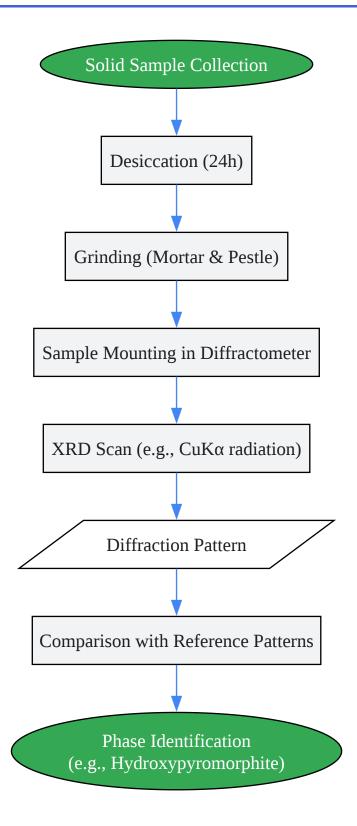
Sample Preparation:

- Collect the solid sample (e.g., from a synthesis reaction or environmental sample).[6]
- Desiccate the sample for 24 hours.[6]
- Finely grind the sample using a mortar and pestle.[6]

Data Collection:

- Mount the powdered sample in the diffractometer.
- Perform scans over a specified 2θ range (e.g., with a step size of 0.05° and a count time of 10.0 s per step).[6]
- The resulting diffraction pattern is then compared to reference patterns (e.g., from the ASTM index files) to identify the crystalline phases present, such as hydroxypyromorphite or cerussite.[13][14]





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Experimental Workflow for XRD Analysis.



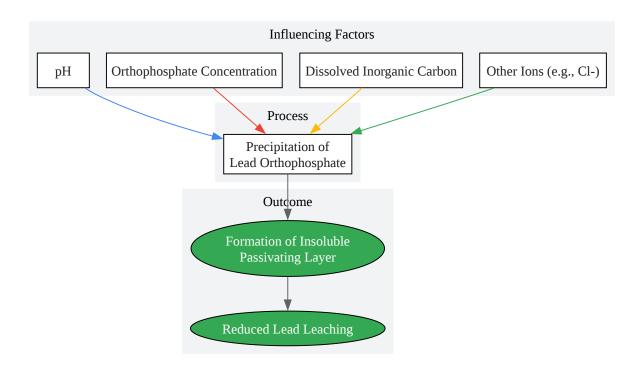
Factors Influencing Solubility and Formation

The formation and solubility of lead orthophosphate are critical in environmental contexts, particularly in drinking water systems where orthophosphate is used for corrosion control.[5][6] [15] The primary goal is to form a passivating layer of insoluble **lead phosphate** minerals on the interior of pipes, thereby reducing lead leaching into the water.[6]

Several factors influence this process:

- pH: The pH of the water significantly affects the solubility of lead compounds and the formation of lead phosphates.[5]
- Orthophosphate Concentration: An adequate concentration of orthophosphate is necessary to precipitate lead as insoluble lead phosphate.
- Dissolved Inorganic Carbon (DIC): DIC levels can influence the formation of lead carbonates, which can compete with the formation of **lead phosphates**.[5]
- Presence of Other Ions: Ions like chloride can lead to the formation of different lead
 phosphate minerals, such as chloropyromorphite.[5]





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Factors Affecting Lead Orthophosphate Formation.

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